molecular formula C16H24N2O2 B151552 (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine CAS No. 131878-23-4

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

カタログ番号: B151552
CAS番号: 131878-23-4
分子量: 276.37 g/mol
InChIキー: PHOIDJGLYWEUEK-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

  • Chemical Formula : C15_{15}H22_{22}N2_{2}O2_{2}
  • CAS Number : 131878-23-4
  • Molecular Weight : 262.35 g/mol

The presence of the tert-butoxycarbonyl (Boc) group is significant for enhancing the compound's stability and solubility, which are critical for its biological activity.

Pharmacological Effects

  • JAK2 Inhibition : Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on the Janus kinase 2 (JAK2) pathway. JAK2 is crucial in hematopoiesis and immune response regulation, making it a target for treating conditions like myeloproliferative neoplasms .
  • Anticancer Activity : The compound has shown promise in preclinical trials for its anticancer properties, particularly when used in combination with other therapeutic agents. Notably, it has been linked to enhanced efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Preliminary research suggests that this pyrrolidine derivative may exert neuroprotective effects, potentially benefiting conditions such as neurodegeneration and stroke .

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound highlight the importance of stereochemistry and functional groups in modulating biological activity. Key findings include:

  • Stereochemistry : The (3R) configuration is essential for optimal binding affinity to biological targets, influencing the compound's pharmacodynamics.
  • Functional Group Influence : Variations in substituents on the benzyl or pyrrolidine moiety can significantly alter potency and selectivity for specific biological pathways.

Case Study 1: JAK2 Inhibition

A study published in the Journal of Medicinal Chemistry explored several pyrrolidine derivatives, including this compound, demonstrating that modifications to the benzyl group enhanced JAK2 inhibitory activity. The most effective derivatives showed IC50_{50} values below 100 nM against JAK2 .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was particularly effective against breast cancer cells, with studies indicating a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
JAK2 InhibitionIC50_{50} < 100 nM
Anticancer Activity>70% reduction in viability
Neuroprotective EffectsPotential benefits noted

科学的研究の応用

Synthesis and Derivatives

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine can be synthesized from (R)-1-benzyl-3-aminopyrrolidine using di-tert-butyl dicarbonate as a protecting group for the amine . This synthesis pathway highlights its utility as a precursor for further modifications, allowing researchers to create a variety of derivatives with potential biological activities.

Chiral Building Block

The compound serves as an essential chiral intermediate in the synthesis of other chiral compounds. Its stereochemistry at the 3rd carbon is critical for ensuring the proper function of the final products synthesized from it.

Pharmaceutical Research

Numerous studies have explored the medicinal properties of this compound and its derivatives. It has been investigated for its potential applications in:

  • Antiviral agents
  • Anticancer drugs
  • Neurological treatments

The compound's ability to act as a scaffold for drug design is particularly noteworthy, as it can be modified to enhance biological activity while maintaining selectivity and reducing toxicity .

Synthesis of Antiviral Compounds

Research has demonstrated that derivatives of this compound exhibit antiviral properties, making them candidates for further development into therapeutic agents against viral infections .

Development of Neurological Agents

Studies have highlighted the potential of this compound in developing treatments for neurological disorders. Its derivatives have shown promise in modulating neurotransmitter activity, which could lead to novel therapies for conditions such as depression and anxiety.

Summary Table of Applications

Application AreaDescriptionKey Findings
Chiral SynthesisUsed as a building block for chiral compoundsEssential for creating stereochemically pure products
Pharmaceutical ResearchPotential antiviral and anticancer agentsExhibits promising biological activity
Neurological TreatmentsModulates neurotransmitter activityPotential new therapies for mental health disorders

特性

IUPAC Name

tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOIDJGLYWEUEK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437770
Record name tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131878-23-4
Record name tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-benzylpyrrolidin-4-ylamine (10 g, 57 mmol) was dissolved in 3M sodium hydroxide aqueous solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) wad added thereto while stirring. The resulting mixture was reacted at room temperature for 12 hrs, extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

1-benzylpyrrolidin-3-ylamine (10 g, 57 mmol) was dissolved in 3M aqueous sodium hydroxide solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) was added thereto while stirring. The resulting mixture was reacted for 12 hrs. After the completion of the reaction, the reaction product was extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。